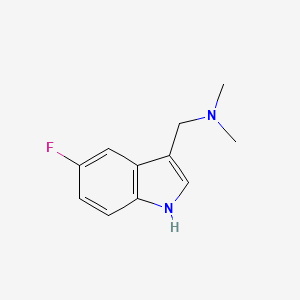

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the substitution of the indole nucleus. For instance, a series of 3-(4-fluorophenyl)-1H-indoles with different substituents at the 1-position was synthesized to explore their affinity for 5-HT2 receptors . The methods used for these syntheses could potentially be adapted for the synthesis of "1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine" by altering the substituents and reaction conditions to fit the desired structure.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine" is characterized by the presence of a fluorine atom on the indole ring, which can significantly affect the molecule's electronic properties and receptor binding affinity. For example, the introduction of a methyl group in the 2-position of a 5-methyl-substituted indole resulted in increased selectivity for the 5-HT2 receptor . This suggests that the fluorine atom in the 5-position of the indole ring in the compound of interest may also influence its binding characteristics.

Chemical Reactions Analysis

The chemical reactions involving fluorinated indoles typically aim to modify the molecule's affinity for various receptors. In the case of the compounds studied, modifications to the indole ring and side chains were made to enhance selectivity and potency for the 5-HT2 receptor while reducing off-target effects on dopamine D2 receptors and alpha 1 adrenoceptors . These reactions are crucial for fine-tuning the pharmacological profile of the compounds.

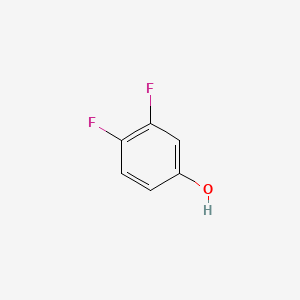

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indoles are influenced by the presence of the fluorine atom, which can increase the acidity of adjacent phenolic groups and decrease the propensity for oxidation . These properties are important for the stability and biological activity of the compounds. The fluorine substitution also affects the compounds' affinity for serotonergic uptake systems, as seen with the fluorinated 5,6-dihydroxytryptamines, which exhibited higher affinities compared to their non-fluorinated counterpart .

Applications De Recherche Scientifique

Specific Scientific Field

Summary of the Application

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

Results or Outcomes

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors in Cancer Immunotherapy

Specific Scientific Field

Summary of the Application

IDO1 is a heme enzyme that catalyzes the oxidation of L-tryptophan. Functionally, IDO1 has played a pivotal role in cancer immune escape via catalyzing the initial step of the kynurenine pathway, and overexpression of IDO1 is also associated with poor prognosis in various cancers .

Methods of Application or Experimental Procedures

Several small-molecule candidates and peptide vaccines are currently being assessed in clinical trials . Furthermore, the “proteolysis targeting chimera” (PROTAC) technology has also been successfully used in the development of IDO1 degraders, providing novel therapeutics for cancers .

Results or Outcomes

IDO1 inhibitors have shown therapeutic potentials in clinical trials . The emerging PROTAC-based IDO1 degraders are also highlighted .

Multicomponent Reactions (MCRs)

Specific Scientific Field

Summary of the Application

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in Multicomponent Reactions (MCRs), which offer access to complex molecules .

Methods of Application or Experimental Procedures

MCRs comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Results or Outcomes

This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Antiviral Activity

Specific Scientific Field

Summary of the Application

6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

Results or Outcomes

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 mol/L .

Anti-inflammatory Activity

Specific Scientific Field

Summary of the Application

Indole derivatives have been found to possess anti-inflammatory activities .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

Results or Outcomes

The presence of a carbonyl moiety as a spacer instead of methylene resulted in an increase in the anti-inflammatory activity . The compounds (4-chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone (32) were more potent than indomethacin .

Propriétés

IUPAC Name |

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCNSISRJMCGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187864 | |

| Record name | Indole, 3-(dimethylamino)methyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

CAS RN |

343-90-8 | |

| Record name | 5-Fluoro-N,N-dimethyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorogramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 343-90-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-(dimethylamino)methyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 343-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM52C35PV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.